molecular formula C21H16ClNO2 B2951901 4-[(4-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid CAS No. 379728-21-9

4-[(4-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid

Cat. No.: B2951901
CAS No.: 379728-21-9
M. Wt: 349.81
InChI Key: ZEMWAFJIOKMVRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-[(4-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves the condensation of 4-chlorobenzaldehyde with 1,2,3,4-tetrahydroacridine-9-carboxylic acid under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(4-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar compounds include other acridine derivatives, such as:

Properties

IUPAC Name

(4Z)-4-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO2/c22-15-10-8-13(9-11-15)12-14-4-3-6-17-19(21(24)25)16-5-1-2-7-18(16)23-20(14)17/h1-2,5,7-12H,3-4,6H2,(H,24,25)/b14-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMWAFJIOKMVRN-OWBHPGMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C/C2=CC=C(C=C2)Cl)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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